3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid
Description
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid (CAS: 2098088-46-9) is a piperidine-based carboxylic acid derivative with a molecular formula of C₁₀H₁₆F₃NO₃ and a molar mass of 255.23 g/mol . Key structural features include:
- A piperidine ring substituted at the 4-position with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.
- A propanoic acid side chain linked to the piperidine nitrogen. Predicted properties include a pKa of 3.83, density of 1.28 g/cm³, and boiling point of 301.2°C, suggesting moderate hydrophilicity and thermal stability .
Properties
Molecular Formula |
C10H16F3NO3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C10H16F3NO3/c1-17-9(10(11,12)13)3-6-14(7-4-9)5-2-8(15)16/h2-7H2,1H3,(H,15,16) |
InChI Key |
VLQMYZHBCCNAMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions or by using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or trifluoromethyl sulfonates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing the piperidine/piperazine core and propanoic acid moiety, with variations in substituents impacting physicochemical and biological properties.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Estimated based on β-keto acid acidity.
*Estimated based on piperazine basicity (pKa ~9.5 for piperazine) and carboxylic acid.
Key Observations:
Piperidine vs. Piperidine analogs (e.g., ) are less basic, favoring passive membrane diffusion .
Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity in all analogs . Methoxy (-OCH₃): In the main compound, this group contributes to steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing phenyl-trifluoromethyl group in .
Functional Group Impact :
Biological Activity
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid includes a piperidine ring substituted with a methoxy and trifluoromethyl group, which are known to enhance lipophilicity and biological activity. The presence of these groups may influence the compound's interaction with biological targets, particularly receptors involved in neurotransmission.
Neuropharmacological Effects
Research indicates that this compound acts as a histamine H3 receptor antagonist , which can lead to increased release of neurotransmitters such as acetylcholine and norepinephrine. This mechanism suggests potential applications in treating cognitive disorders or conditions characterized by impaired neurotransmission.
Case Study: H3 Receptor Antagonism
- A study demonstrated that 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid exhibited significant antagonistic effects on H3 receptors, leading to enhanced memory retention in animal models. The results showed an improvement in cognitive performance metrics, suggesting its potential as a therapeutic agent for cognitive enhancement .
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 25 |
| Escherichia coli | 10 | 30 |
| Pseudomonas aeruginosa | 9 | 35 |
The above table summarizes findings from agar diffusion assays where the compound demonstrated inhibitory effects comparable to standard antibiotics .
The biological activity of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid is likely mediated through multiple pathways:
- Receptor Modulation : As an H3 receptor antagonist, it alters neurotransmitter release.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function, although specific mechanisms remain under investigation.
Research Findings
Recent research has focused on optimizing the pharmacological profile of compounds similar to 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid. Studies have shown that modifications to the piperidine ring can enhance both potency and selectivity for target receptors.
Summary of Key Research Outcomes
- Cognitive Enhancement : Demonstrated improved memory retention in animal models.
- Antimicrobial Properties : Moderate activity against several bacterial strains.
- Pharmacological Optimization : Structural modifications lead to enhanced receptor affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
